molecular formula C23H17FN2O2S B11978990 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B11978990
M. Wt: 404.5 g/mol
InChI Key: UFORDYGSWVRIBK-UHFFFAOYSA-N
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Description

2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with isothiocyanate to form the quinazolinone core. The final step involves the introduction of the thioether linkage through a nucleophilic substitution reaction with a suitable thiol reagent under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of specific enzymes or receptors, which could be useful in studying biological pathways and mechanisms.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: As a precursor for the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can be compared with other similar compounds, such as:

    2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-ethylphenyl)-4(3H)-quinazolinone: This compound has an ethylphenyl group instead of a methylphenyl group, which may influence its physical and chemical properties.

    2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: This compound has a methoxyphenyl group instead of a methylphenyl group, which may alter its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C23H17FN2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17FN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3

InChI Key

UFORDYGSWVRIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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